Product packaging for Alnumycin(Cat. No.:)

Alnumycin

Cat. No.: B1248630
M. Wt: 416.4 g/mol
InChI Key: DRXHQLTVRTWTGH-WABLBPIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Alnumycin as an Aromatic Polyketide Natural Product

This compound A is recognized as a significant aromatic polyketide due to its biological activities and its unusual structural features that differentiate it from many other compounds in this class. asm.orgpnas.org Its polyketide aglycone, while sharing similarities with related compounds, possesses unique characteristics. asm.org A particularly notable feature is the presence of a carbohydrate-like 4′-hydroxy-5′-hydroxymethyl-2′,7′-dioxane moiety attached via a carbon-carbon bond to the aglycone. asm.orgpnas.orgpnas.org This C-C glycosidic linkage is less common in natural products compared to O-glycosidic bonds, adding to this compound's structural novelty. pnas.orgpnas.org

Research into the this compound biosynthetic gene cluster from Streptomyces sp. CM020 has revealed atypical genes responsible for tailoring reactions, such as pyran ring formation and the biosynthesis of the dioxan moiety. researchgate.netnih.gov This highlights the unique enzymatic processes involved in this compound production, contributing to its significance in the study of polyketide biosynthesis. researchgate.netnih.gov

Comparative Analysis with Structurally Related Benzoisochromanequinones

This compound A shares structural similarities with benzoisochromanequinones (BIQs), also known as pyranonaphthoquinones, which are another class of aromatic polyketide antibiotics produced by Streptomyces. asm.orgplos.orgmdpi.com Well-known examples of BIQs include actinorhodin (B73869), granaticin, and medermycin. asm.orgplos.orgmdpi.com These compounds typically feature a fused three-ring system comprising a benzene (B151609) ring, a quinone ring, and a stereospecific pyran ring. plos.org

Despite these shared features, a key structural difference between this compound A and typical BIQs lies in the position of the benzene and quinone rings. asm.orgnih.gov In this compound A, the p-quinone structure is located in the lateral ring, whereas in many BIQs like actinorhodin, granaticin, and medermycin, the quinone is typically found in the central ring. asm.orgresearchgate.net This difference in regiochemistry contributes to the unique this compound chromophore. researchgate.net

Furthermore, the mechanism of pyran ring formation in this compound biosynthesis has been shown to differ from that in the actinorhodin and granaticin pathways, based on gene inactivation studies. researchgate.netnih.gov The attachment of the carbohydrate-like moiety in this compound via a C-C bond also contrasts with the O-glycosidic linkages found in some BIQs, such as the C-glycosylated antibiotic medermycin. asm.orgplos.orgpnas.orgpnas.org

The following table summarizes some key structural and biosynthetic differences between this compound A and representative Benzoisochromanequinones:

FeatureThis compound ATypical Benzoisochromanequinones (e.g., Actinorhodin)
Quinone Ring PositionLateral ringCentral ring
Carbohydrate AttachmentC-C bond (e.g., dioxane moiety)Often O-glycosidic linkages (e.g., Medermycin)
Pyran Ring FormationDifferent enzymatic mechanismDistinct enzymatic mechanisms
Starter UnitInitiated from a butyryl starter unitCan vary (e.g., acetyl-CoA for actinorhodin)
Biosynthetic GenesAtypical tailoring enzymes observedCharacteristic BIQ biosynthetic genes

Historical Context of this compound Discovery and Early Research Trends

This compound A was first reported in the late 1990s, isolated from Streptomyces sp. DSM 11575 and Streptomyces griseorubiginosus Mer-K1115. mdpi.com Early research focused on its isolation, physico-chemical properties, and structure determination. google.com The initial studies also identified its biological activities, including antibiotic effects against Gram-positive bacteria, gyrase inhibition, cytotoxic effects against various cell lines, and inhibition of topoisomerases I and II. asm.orggoogle.com

Following its discovery, research trends expanded to investigate the biosynthetic pathway of this compound. Cloning and characterization of the this compound gene cluster from Streptomyces sp. CM020 provided insights into the enzymes involved in its biosynthesis, revealing unusual tailoring enzymes responsible for the unique chromophore and the dioxane moiety. researchgate.netnih.gov Studies identified specific genes, such as alnA and alnB, involved in the synthesis and attachment of the dioxan unit, and alnT and alnH, which play a role in quinone formation. asm.orgresearchgate.netmdpi.comnih.gov The identification of pathway intermediates, such as prethis compound and ththis compound A, further contributed to understanding the biosynthetic steps. asm.orgresearchgate.netmdpi.comnih.gov

Early research also explored the relationship between this compound and other related compounds produced by Streptomyces strains, such as K1115 A and 1,6-dihydroxy-8-propylanthraquinone, which were found to be associated with the this compound biosynthetic pathway. asm.orgmdpi.comnih.gov These initial investigations laid the groundwork for more detailed studies into the enzymatic mechanisms and structural biology of the this compound biosynthetic machinery. pnas.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O8 B1248630 Alnumycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

10-hydroxy-8-[(2R,4S,5R)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1H-benzo[g]isochromene-6,9-dione

InChI

InChI=1S/C22H24O8/c1-3-4-16-18-11(5-10(2)29-16)6-12-14(24)7-13(20(26)19(12)21(18)27)22-28-9-15(25)17(8-23)30-22/h5-7,15-17,22-23,25,27H,3-4,8-9H2,1-2H3/t15-,16?,17+,22-/m1/s1

InChI Key

DRXHQLTVRTWTGH-WABLBPIPSA-N

Isomeric SMILES

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C=C(C3=O)[C@@H]4OC[C@H]([C@@H](O4)CO)O)O

Canonical SMILES

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C=C(C3=O)C4OCC(C(O4)CO)O)O

Synonyms

alnumycin

Origin of Product

United States

Discovery, Isolation, and Advanced Characterization Methodologies of Alnumycin

Producer Microorganism Identification and Cultivation Strategies

The production of Alnumycin is attributed to specific strains of bacteria from the genus Streptomyces, which are renowned for their ability to synthesize a vast array of secondary metabolites. nih.govnih.govfrontiersin.org

This compound was initially isolated from Streptomyces sp. DSM 11575 and Streptomyces griseorubiginosus Mer-K1115. nih.gov Subsequent research has identified other producing strains, including Streptomyces sp. CM020, from which the this compound biosynthetic gene cluster (BGC) was cloned and sequenced. nih.govnih.gov

Environmental screening has also led to the identification of new producers. For instance, the environmental isolate Streptomyces CS 39 was identified as an this compound producer after its genome was found to contain the this compound BGC, showing a 96% similarity to the gene cluster in Streptomyces sp. CM020. nih.gov Phylogenetic analysis based on 16s rDNA sequences is a common method for the classification of these bacterial strains, placing them within the broader Streptomyces lineage. nih.gov

The cultivation of Streptomyces for this compound production is typically conducted under specific aerobic conditions to optimize yield. nih.govgoogle.com Fermentation is generally carried out in submerged cultures using shake flasks or larger-scale fermenters, with cultivation periods ranging from 4 to 20 days. google.com

A common approach involves cultivating the producing strain in a liquid medium, such as the glycerol–nitrate–casein (GN) medium. nih.govnih.gov The mycelium and supernatant are then separated for extraction. nih.gov Key parameters such as temperature, pH, and agitation are carefully controlled to ensure optimal growth and metabolite production. nih.govgoogle.com For example, cultivation of Streptomyces isolate CS 39 was performed for 14 days at 30 °C with agitation at 180 rpm. nih.gov

Table 1: Fermentation Parameters for this compound Production

Parameter Value/Range Reference
Cultivation Type Submerged aerobic culture google.com
Duration 4 to 20 days (typically 8-14) google.com
Temperature +15 to +37 °C (preferably +28 to +31 °C) google.com
pH Range 6.0 to 8.0 (preferably 6.5-7.5) google.com

| Medium Example | Glycerol–nitrate–casein (GN) liquid medium | nih.govnih.gov |

Chromatographic and Spectroscopic Approaches for Isolation and Purification

The isolation of this compound from fermentation broth is a multi-step process involving extraction followed by advanced chromatographic techniques to separate the target compound from a complex mixture of other metabolites.

The purification of this compound typically begins with the extraction of the fermentation broth (both supernatant and mycelia) using organic solvents like ethyl acetate (B1210297) and methanol. nih.gov This crude extract is then subjected to a series of chromatographic separations.

An activity- and mass spectrometry-guided purification protocol has been successfully employed. nih.gov This involves an initial separation using flash chromatography on a C18 stationary phase with a water/acetonitrile gradient. nih.gov Fractions are collected and screened for the presence of this compound using mass spectrometry and for biological activity. nih.gov The most active and pure fractions are then pooled and subjected to further purification using preparative high-performance liquid chromatography (HPLC), often with a similar C18 column and solvent system, to yield highly pure this compound. nih.gov Thin-layer chromatography (TLC) on silica gel with solvent systems like hexane/isopropanol can also be used for monitoring the purification process. google.comjst.go.jp

Table 2: Chromatographic Techniques for this compound Purification

Technique Stationary Phase Mobile Phase/Eluent Purpose Reference
Flash Chromatography C18 flash cartridge Water/Acetonitrile gradient with 0.1% formic acid Initial separation of crude extract nih.gov
Preparative HPLC C18 column (e.g., Nucleodur C18 Isis) Water/Acetonitrile gradient with 0.1% formic acid Final purification nih.gov

| Thin-Layer Chromatography (TLC) | Silica Gel Si60 | Hexane/Isopropanol | Monitoring and purity assessment | google.com |

The study of the this compound biosynthetic pathway has led to the isolation and characterization of several intermediates. Gene inactivation experiments in the producing strains have been crucial for accumulating these precursors. nih.govpnas.org For example, inactivation of the alnA and alnB genes resulted in the production of prethis compound, the aglycone core of this compound. nih.gov Similarly, inactivating other genes like aln6 and aln4 led to the accumulation of intermediates such as this compound C and this compound B, respectively. pnas.orgnih.gov

These intermediates can be unstable or exist as epimeric mixtures (e.g., this compound B1/B2 and C1/C2), which complicates their isolation and characterization. pnas.orgnih.gov Handling these compounds often requires careful, rapid purification steps, typically guided by HPLC and mass spectrometry. pnas.org For phosphorylated intermediates like this compound P, which can be particularly unstable, multiple enzymatic reactions are sometimes needed to generate sufficient material for structural analysis. pnas.org

Comprehensive Structural Elucidation Methodologies for this compound and its Congeners

The definitive structures of this compound and its various congeners have been established through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for these molecules. nih.gov A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, is used to determine the precise connectivity and stereochemistry of the atoms. nih.gov The structures of this compound and its shunt product, 1,6-dihydro 8-propylanthraquinone, were verified using NMR spectroscopy, with spectra recorded on 300 MHz and 600 MHz instruments in deuterated solvents like chloroform-d₁ and acetone-d₆. nih.gov

Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is employed to determine the elemental composition and confirm the molecular weight of the compounds. pnas.orgpnas.org The molecular formula of this compound is C₂₂H₂₄O₈, corresponding to a molecular mass of 416. google.com

In addition to NMR and MS, other spectroscopic methods are also utilized. UV-visible spectroscopy is used to characterize the chromophore of these quinone-based compounds, while circular dichroism spectroscopy can provide information about the stereochemistry of chiral molecules like prethis compound B. pnas.orgjst.go.jp

Table 3: Spectroscopic Methods for Structural Elucidation of this compound and Congeners

Technique Purpose Instrumentation/Details Reference
Nuclear Magnetic Resonance (NMR) Complete structure determination (connectivity, stereochemistry) 1D (¹H, ¹³C, ³¹P) and 2D experiments on 300-600 MHz spectrometers nih.govpnas.orgpnas.org
Mass Spectrometry (MS) Molecular weight determination and elemental composition High-Resolution Electrospray Ionization (HR-ESI-MS) pnas.orgpnas.org
UV-Visible Spectroscopy Characterization of the naphthoquinone chromophore Used to monitor reactions and identify compounds with the distinct this compound spectrum pnas.orgjst.go.jp

| Circular Dichroism (CD) Spectroscopy | Determination of absolute stereochemistry | Used to distinguish between stereoisomers | jst.go.jp |

Table 4: List of Mentioned Compounds

Compound Name
1,6-dihydro 8-propylanthraquinone
Actinorhodin (B73869)
This compound
This compound A
This compound B (B1, B2)
This compound C (C1, C2)
This compound D
This compound P
Granaticin
K115
Medermycin
Prethis compound
Prethis compound B
Ththis compound A

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of this compound and its analogues. It provides highly accurate mass measurements, enabling the determination of elemental compositions with a high degree of confidence. Techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) are routinely used.

In the study of the this compound biosynthetic pathway, HRMS has been pivotal in identifying and confirming the structures of novel intermediates. For instance, upon the inactivation of specific genes in the this compound biosynthetic gene cluster, researchers isolated new metabolites. HRMS measurements in negative mode provided observed mass-to-charge ratios ([M-H]⁻) that were compared against calculated values for proposed structures, confirming their molecular formulas. This level of precision allows for the confident differentiation between compounds with very similar nominal masses. Mass spectrometry also guides the purification process, where fractions from chromatographic separation are analyzed to track the presence of this compound and related compounds based on their specific masses nih.govsemanticscholar.org.

The accuracy of HRMS is demonstrated in the characterization of this compound precursors, where the difference between the observed and calculated mass is typically in the low parts-per-million (ppm) range, leaving little ambiguity as to the elemental composition of the molecule under investigation nih.govasm.org.

CompoundMolecular FormulaCalculated [M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)Source
DHPAC₁₆H₁₄O₅281.0814281.0848 nih.govasm.org
Ththis compound AC₁₇H₁₈O₄285.1127285.1123 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structure elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed to piece together the complete chemical structure.

The structure of this compound A, first isolated in 1998, and its various biosynthetic intermediates have been extensively verified using NMR spectroscopy nih.govsemanticscholar.org. ¹H NMR spectra reveal the number of distinct proton environments and their splitting patterns (multiplicity), which indicates adjacent protons. ¹³C NMR, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

Two-dimensional techniques are crucial for establishing the carbon skeleton and the placement of functional groups.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

NMR data for intermediates in the this compound pathway, such as DHPA and Ththis compound A, have been fully assigned, providing a blueprint for the assembly of the final this compound molecule nih.govasm.org. While detailed NMR data for this compound A itself is available in the supplementary materials of specialized publications, the following table for a key intermediate illustrates how such data is presented semanticscholar.orgnih.govasm.org.

Position¹³C δ (ppm)¹H δ (ppm, mult., J in Hz)
DHPA
140.53.10 (t, 7.2)
3161.8
4100.26.27 (s)
4a105.8
5182.2
6134.47.20 (d, 7.8)
7125.17.59 (t, 7.8)
8135.07.50 (d, 7.8)
9187.9
9a115.3
10161.4
10a118.8
1113.91.01 (t, 7.4)
1222.91.70 (m)
1337.92.05 (m)

X-ray Crystallography and Micro-electron Diffraction (microED) for Definitive Structural Assignment

X-ray crystallography is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the structure can be determined.

While the definitive crystal structure of this compound A itself has not been reported in the literature, X-ray crystallography has been instrumental in elucidating the structures of key enzymes involved in its biosynthesis. For example, the crystal structures of AlnA, a C-glycosynthase, and AlnB, a phosphatase, have been solved to high resolution (2.1 Å and 1.25 Å, respectively) researchgate.net. These enzymatic structures provide critical insights into the mechanisms by which the unique C-ribosylation and subsequent modifications occur in the this compound pathway researchgate.net.

For natural products like this compound, obtaining crystals of sufficient size and quality for traditional X-ray diffraction can be a significant bottleneck. This is where microcrystal electron diffraction (MicroED) emerges as a powerful complementary technique. MicroED can determine high-resolution structures from nanocrystals that are billions of times smaller than those required for X-ray crystallography. This makes it an ideal method for analyzing precious, sparingly available, or poorly crystallizing natural products. Although not yet applied to this compound itself, the success of MicroED in solving complex natural product structures demonstrates its immense potential for providing the definitive solid-state structure of this compound in the future.

Advanced Spectroscopic Techniques for Stereochemical Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structure elucidation. This compound and its precursors contain multiple chiral centers, making this a non-trivial challenge. Advanced spectroscopic methods, often coupled with chemical synthesis, are employed to assign the relative and absolute configurations.

The original compound isolated from Streptomyces species, known as K1115 B1, was later found to be a mixture of this compound stereoisomers researchgate.netelsevierpure.com. The definitive assignment of these isomers was achieved through the total synthesis of all possible stereoisomers. By comparing the ¹H NMR spectra and, crucially, the optical rotations of the synthetic compounds with those of the natural isolates, the absolute structures of the major (K1115 B1α) and minor (K1115 B1β) isomers were unequivocally established researchgate.netelsevierpure.com.

Electronic Circular Dichroism (ECD) spectroscopy is another powerful technique used for stereochemical assignment of chiral molecules. For prethis compound B, a structurally related polyketide, its absolute configuration was determined by comparing the experimentally measured ECD spectrum with spectra calculated using quantum chemical methods for the possible stereoisomers. The clear distinction between the experimental and calculated spectra allowed for a confident assignment of the stereocenters semanticscholar.org.

Furthermore, detailed analysis of 2D NMR data, specifically from Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the relative stereochemistry. NOESY experiments detect protons that are close in space, and the presence or absence of these correlations can be used to deduce the spatial arrangement of atoms and substituents within the molecule nih.gov. The isolation of biosynthetic intermediates as distinct epimeric pairs (e.g., this compound C1 and C2) or as stereochemically pure anomers (e.g., this compound D) further underscores the complexity and the reliance on these advanced spectroscopic methods for full characterization pnas.org.

Biosynthetic Pathways and Enzymology of Alnumycin

Elucidation of the Alnumycin Biosynthetic Gene Cluster (BGC)

The journey to understand this compound's formation began with the identification and characterization of its biosynthetic gene cluster (BGC). This cluster, a contiguous stretch of genes in the producing organism's genome, contains all the genetic information necessary for the synthesis of the this compound molecule.

Cloning and sequencing of the this compound gene cluster from Streptomyces sp. CM020 were foundational steps in deciphering its biosynthesis. nih.gov Bioinformatic analysis of the sequenced DNA revealed a collection of genes, termed aln genes, predicted to encode the enzymes responsible for constructing the this compound scaffold and its subsequent modifications. nih.gov This genomic analysis identified genes for polyketide assembly, as well as several atypical genes encoding tailoring enzymes. nih.gov The functions of these genes were initially predicted based on their sequence similarity to known biosynthetic genes in databases. ebi.ac.ukbiolyse.cayoutube.comnih.gov

Gene/Gene ProductPredicted Function
alnAInvolved in dioxane moiety synthesis and attachment
alnBInvolved in dioxane moiety synthesis and attachment
alnTPutative monooxygenase
alnHPutative flavin reductase
aln4Aldo-keto reductase involved in pyran ring formation
aln5Involved in pyran ring formation
aln6Enzyme from a previously uncharacterized family, involved in dioxane biosynthesis

Table 1: Predicted Functions of Key aln Genes Based on Initial Genomic Analysis

To experimentally validate the proposed functions of the aln genes and to produce this compound and its intermediates for further study, the entire this compound BGC was expressed in a different, more genetically tractable host organism. This technique, known as heterologous expression, confirmed that the cloned gene cluster contained all the necessary genetic information for this compound biosynthesis. nih.govnih.gov Streptomyces albus has been successfully used as a heterologous host for the expression of the this compound gene cluster. pnas.org This approach has been instrumental in facilitating the production of this compound and its derivatives, enabling detailed studies of the biosynthetic pathway. nih.govnih.govsemanticscholar.orgst-andrews.ac.ukmdpi.com Furthermore, gene inactivation studies within this heterologous system, where specific aln genes were deleted, allowed researchers to pinpoint the function of individual enzymes by observing the resulting changes in metabolite production. nih.govpnas.org

Polyketide Synthase (PKS) Assembly Line Mechanisms in this compound Biosynthesis

At the heart of this compound biosynthesis is a Type II polyketide synthase (PKS) system. These large, multi-domain enzymes function as a molecular assembly line to construct the polyketide backbone of this compound from simple acyl-CoA precursors. nih.govnih.govyoutube.com The process involves a series of condensation reactions, where extender units are sequentially added to a growing polyketide chain. The specific domains within the PKS modules control the selection of building blocks and the subsequent reductive modifications, ultimately dictating the structure of the final polyketide product. While the general mechanism of PKS assembly lines is well-understood, the specific details of the this compound PKS and how it directs the precise folding and cyclization of the polyketide chain are areas of ongoing research.

Tailoring Enzymes and Their Catalytic Mechanisms

Following the construction of the polyketide backbone by the PKS, a series of tailoring enzymes modify this initial structure to yield the final this compound molecule. These enzymes are responsible for key chemical transformations, including oxidation and the attachment of a unique sugar-like moiety.

The formation of the characteristic quinone structure in this compound is catalyzed by a two-component monooxygenase system composed of the proteins AlnT and AlnH. nih.govasm.org AlnT is a putative monooxygenase, while AlnH is a flavin reductase. nih.govasm.org Together, they are homologous to the ActVA-ORF5/ActVB system in the actinorhodin (B73869) biosynthetic pathway. asm.org Inactivation of either the alnT or alnH gene resulted in the accumulation of a non-quinoid metabolite, ththis compound A, demonstrating their crucial role in this oxidation step. nih.govasm.org In vitro experiments confirmed the function of this system; using ththis compound A as a substrate with AlnT, AlnH, FMN, and NADH resulted in the formation of ththis compound B, which possesses the expected p-hydroquinone structure. nih.govasm.org This finding indicates that quinone formation occurs early in the biosynthetic pathway, likely before the cyclization of the third ring of the this compound aglycone. nih.govasm.org

ComponentFunction
AlnTFMN-dependent monooxygenase responsible for hydroxylation
AlnHFlavin:NADH oxidoreductase that provides reduced FMN to AlnT

Table 2: Components of the this compound Quinone-Forming Monooxygenase System

A distinctive feature of this compound is the presence of an unusual dioxane moiety attached to the aglycone via a carbon-carbon bond. pnas.org The enzymes AlnA and AlnB are responsible for the initial step of this attachment, a C-ribosylation reaction. nih.govpnas.orgnih.govresearchgate.net Gene inactivation studies showed that deleting either alnA or alnB led to the production of prethis compound, the aglycone lacking the dioxane unit. nih.govpnas.org

AlnA, a member of the pseudouridine (B1679824) glycosidase family, catalyzes the attachment of D-ribose-5-phosphate to prethis compound, forming a C-C bond. pnas.orgnih.govnih.gov This reaction is proposed to proceed through a Michael-type addition. nih.govresearchgate.netmerckmillipore.com The intermediate product of this reaction is this compound P. nih.govresearchgate.netmerckmillipore.com Subsequently, AlnB, which belongs to the haloacid dehalogenase superfamily, dephosphorylates this compound P to yield this compound C. pnas.orgnih.govresearchgate.netnih.gov This two-step process represents a novel mechanism for attaching carbohydrate-like moieties to natural products. nih.govnih.govmerckmillipore.com

EnzymeFamilyCatalytic RoleSubstrateProduct
AlnAPseudouridine glycosidaseC-ribosylation (C-C bond formation)Prethis compound, D-ribose-5-phosphateThis compound P
AlnBHaloacid dehalogenaseDephosphorylationThis compound PThis compound C

Table 3: Enzymes Involved in the C-Ribosylation of Prethis compound

AlnA and AlnB: Molecular Basis of C-Ribosylation

Enzyme Characterization and Mechanistic Reinvestigation of AlnA

AlnA is the enzyme responsible for the initial and crucial step of attaching a ribose unit to the polyketide core, prethis compound. It is a C-glycoside synthase, homologous to E. coli YeiN, with which it shares 41% sequence identity. nih.gov This enzyme catalyzes the formation of a C-C glycosidic bond between D-ribose-5-phosphate (R5P) and the aglycone. nih.govresearchgate.net

Initial mechanistic proposals, based on X-ray crystallography and biochemical studies, suggested a distinct mechanism for AlnA involving an ene-diol tautomer of R5P undergoing a 1,4-Michael addition to the electrophilic quinone of prethis compound. nih.gov However, a recent and thorough reinvestigation of the AlnA mechanism has led to a significant revision of this model. nih.govacs.org Using juglone (B1673114) (5-hydroxy-1,4-naphthalenedione) as an analog for prethis compound, researchers demonstrated that the previously proposed ene-diol intermediate and an alternative Morita–Baylis–Hillman mechanism could be ruled out. nih.govacs.org

The study revealed that the true substrate for AlnA is not the electrophilic quinone itself, but rather its reduced, nucleophilic hydroquinone (B1673460) derivative (1,4,5-naphthalenetriol). nih.gov This hydroquinone can be formed either nonenzymatically through autoreduction or enzymatically. nih.govacs.org This finding unifies the C-glycosylation mechanism of AlnA with that of YeiN and other C-glycoside synthases, which proceed via a Schiff base intermediate. nih.gov The reaction product of AlnA is this compound P, the 5'-phosphorylated precursor to this compound C. nih.gov While the enzymatic reaction is stereoselective, the resulting product is susceptible to nonenzymatic rearrangement, leading to the formation of C1' epimeric pairs. nih.gov

EnzymeFamilySubstrate(s)ProductMechanistic Detail
AlnA C-glycoside synthase (YeiN-type)D-ribose-5-phosphate (R5P), Prethis compound (hydroquinone form)This compound P (β-16 and α-16)Catalyzes C-C bond formation. Recent studies confirm a mechanism similar to YeiN, utilizing the reduced hydroquinone of the aglycone as the true substrate, contrary to earlier proposals. nih.govacs.org
Role of AlnB Phosphatase in Dioxane Unit Formation

Following the C-glycosylation step by AlnA, the enzyme AlnB acts upon the product, this compound P. AlnB is a phosphatase belonging to the haloacid dehalogenase (HAD) enzyme superfamily. nih.govnih.govpnas.org Its primary role is to catalyze the dephosphorylation of this compound P to yield this compound C. nih.gov

A key characteristic of AlnB is its stereoselectivity. nih.gov Although the AlnA-catalyzed reaction can produce a mixture of C1' epimers of this compound P, AlnB exclusively recognizes and hydrolyzes the β-isomer. nih.gov This stereochemical gatekeeping is crucial for the efficiency of the biosynthetic pathway, ensuring that only the correctly configured intermediates are processed further. nih.gov While being highly selective for the stereochemistry of the ribofuranosyl moiety, AlnB demonstrates tolerance for the aglycone portion, being able to accept both the hydroquinone and quinone forms as substrates. nih.gov However, kinetic studies show a greater turnover rate with the hydroquinone substrate, suggesting it is the likely native substrate in vivo. nih.gov

EnzymeFamilySubstrateProductKey Feature
AlnB Haloacid dehalogenase (HAD)This compound P (β-isomer)This compound CActs as a stereoselective phosphatase, exclusively processing the β-isomer of this compound P, thus ensuring stereochemical fidelity in the pathway. nih.gov

Aln6: Oxidative Conversion to Dioxolane Unit

The transformation of this compound C is catalyzed by Aln6, an enzyme that performs one of the most unusual reactions in the pathway. nih.gov Aln6 is a cofactor-independent oxidase that belongs to a previously uncharacterized enzyme family. researchgate.netnih.gov It catalyzes the complex oxidative rearrangement of the ribose unit in this compound C into an unprecedented cis-bicyclo[3.3.0]-2′,4′,6′-trioxaoctan-3′β-ol, a dioxolane structure characteristic of the intermediate this compound B. researchgate.netnih.govpnas.org

This conversion involves the cleavage of the C1'–C2' bond of the ribose moiety. nih.govpnas.org The reaction consumes molecular oxygen (O₂) and produces hydrogen peroxide (H₂O₂). researchgate.netpnas.orgresearchgate.net The proposed mechanism suggests an initial hydroxylation at the C1' position, followed by a retro-aldol cleavage and subsequent acetal (B89532) formation to yield the stable dioxolane ring system. researchgate.netpnas.orgresearchgate.net Despite the complexity of this oxidative rearrangement, the reaction proceeds without the need for transition metals or organic cofactors, suggesting that the organic substrate itself may activate dioxygen. nih.govpnas.org

Aln4: Conversion of Dioxolane to Dioxane Moiety

The final step in the formation of the characteristic dioxane ring of this compound A is catalyzed by Aln4. nih.gov This enzyme is an NADPH-dependent aldo-keto reductase. researchgate.netnih.gov Aln4 is responsible for the conversion of this compound B, which contains the dioxolane unit, into the final product, this compound A, which features the mature 1,3-dioxane (B1201747) moiety. nih.govnih.gov

The mechanism involves the reduction of a hemiacetal within the dioxolane structure, followed by a rearrangement of the resulting diol to form the thermodynamically more stable six-membered dioxane ring. nih.govresearchgate.net In vitro assays have shown that the reaction catalyzed by Aln4 yields both this compound A and another related compound, this compound S. nih.gov

EnzymeFamilySubstrateProduct(s)Cofactor
Aln6 OxidaseThis compound CThis compound B (dioxolane)None
Aln4 Aldo-keto reductaseThis compound BThis compound A (dioxane), this compound SNADPH

Precursor Incorporation Studies and Metabolic Labeling

To elucidate the origin of the carbon atoms that constitute the unique dioxane moiety, metabolic labeling studies have been instrumental. These experiments have provided definitive evidence for the biosynthetic precursors and have helped to validate the proposed pathway.

In a key set of experiments, the native this compound-producing strain, Streptomyces sp. CM020, and a heterologous host were fed D-ribose labeled with the stable isotope ¹³C. pnas.org When universally labeled [U-¹³C] D-ribose was administered, subsequent NMR analysis of the isolated this compound A revealed that all five carbon atoms from the ribose molecule were incorporated into the dioxane moiety. pnas.org This surprising result demonstrated that the entire carbon backbone of the sugar is retained through the complex rearrangement process.

Further studies using specifically labeled precursors, such as [1-¹³C] and [5-¹³C] D-ribose, provided more detailed insights. nih.govresearchgate.net These experiments confirmed that the C1'-C2' bond of the ribose unit is cleaved during the Aln6-catalyzed step. nih.gov The label from [5-¹³C] D-ribose was ultimately found at positions C-3' and C-6' of the final dioxane ring, which is consistent with the proposed mechanisms for the Aln6 and Aln4 catalyzed reactions. nih.govresearchgate.net

Genetic Engineering of Producer Strains for Pathway Manipulation

The elucidation of the this compound biosynthetic pathway has been significantly advanced by the genetic manipulation of producer strains. A crucial step was the cloning of the entire this compound gene cluster and its successful heterologous expression in Streptomyces albus, a host organism that is amenable to genetic engineering. nih.govpnas.orgnih.gov This system provided a clean background for conducting gene inactivation experiments and observing the resulting metabolic profiles.

Systematic gene knockout studies have been fundamental in assigning functions to the enzymes involved in the formation of the dioxane moiety.

ΔalnA and ΔalnB Mutants : Inactivation of either the C-glycosynthase gene (alnA) or the phosphatase gene (alnB) resulted in the abolition of this compound production and the accumulation of the aglycone, prethis compound. nih.govnih.gov This demonstrated that both genes are essential for the attachment of the sugar moiety.

Δaln6 Mutant : Deletion of the aln6 gene led to the accumulation of this compound C (as a mixture of C1' epimers). nih.gov This finding confirmed that Aln6 is responsible for processing this compound C and identified it as the substrate for the oxidative rearrangement step.

Δaln4 Mutant : Inactivation of the final reductase gene, aln4, resulted in the accumulation of the intermediate this compound B, which contains the dioxolane ring system. nih.govnih.gov This definitively placed Aln4 as the catalyst for the final step in dioxane formation. This mutant also produced the shunt product K1115 A. nih.gov

Δaln3 Mutant : The knockout of aln3 also led to the accumulation of this compound B, but small amounts of the final product this compound A were still detected. nih.govpnas.org This suggests that Aln3 has an accessory, non-essential role in the biosynthesis. pnas.org

These genetic engineering approaches have not only allowed for the functional characterization of individual biosynthetic genes but have also enabled the isolation and structural elucidation of key pathway intermediates.

Gene InactivatedAccumulated Metabolite(s)Inferred Function of Gene Product
alnAPrethis compoundC-glycosylation of prethis compound nih.govnih.gov
alnBPrethis compoundDephosphorylation of this compound P nih.govnih.gov
aln6This compound COxidative rearrangement of this compound C to this compound B nih.gov
aln4This compound B, K1115 AReduction and rearrangement of this compound B to this compound A nih.govnih.gov

Molecular Mechanisms of Alnumycin S Biological Activities

Inhibition of DNA Gyrase Function

Initial studies suggested that alnumycin might exert its antibacterial effects, in part, by inhibiting DNA gyrase. A German patent application reported that this compound inhibited E. coli DNA gyrase subunit B (GyrB) in vitro, with IC50 values ranging from 48 to 120 µM. nih.gov DNA gyrase is a critical enzyme involved in DNA replication and transcription, making it a common target for antibiotics. frontiersin.org However, more recent investigations have cast doubt on this mechanism for this compound and related compounds. Studies examining K-1115A, an anthraquinone (B42736) derivative from the this compound biosynthetic gene cluster, found no inhibitory effect on DNA synthesis using a reporter system and no binding to double-stranded DNA for this compound and 1,6-dihydro-8-propylanthraquinone. actanaturae.ru A separate study investigating the antibacterial activity of this compound and 1,6-dihydro 8-propylanthraquinone was unable to confirm gyrase inhibition for either compound, suggesting that their modes of action warrant further investigation. nih.govresearchgate.netnih.gov

Impact on Protein Biosynthesis

While DNA gyrase inhibition has been questioned, research on related compounds from the this compound biosynthetic pathway suggests an impact on protein biosynthesis. K-1115A, a shunt product from the this compound BGC, has demonstrated the ability to inhibit protein biosynthesis. actanaturae.runih.gov In vitro experiments using a cell-free translation system showed that K-1115A acts as a protein biosynthesis inhibitor, with an EC50 of 0.606 µg/mL compared to erythromycin's EC50 of 0.004 µg/mL in the same study. nih.gov This suggests that while less potent than erythromycin (B1671065) in this specific assay, K-1115A directly interferes with the translation process. The concentration of K-1115A required to inhibit cell growth was found to be nearly identical to its EC50 for translation inhibition, unlike erythromycin where a much higher concentration is needed for growth inhibition compared to translation inhibition. nih.gov This observation might indicate that while protein synthesis inhibition is a primary mechanism for K-1115A, additional mechanisms might also contribute to its antimicrobial action, or that cellular processes modify K-1115A to a more potent inhibitor in vivo. actanaturae.ru

Modulation of Biofilm Formation

This compound and some of its analogues have been shown to inhibit biofilm formation. This compound and analogues B and D were reported to inhibit biofilm formation of Staphylococcus aureus. nih.gov Biofilms are complex microbial communities embedded in a self-produced matrix, contributing significantly to antibiotic resistance. nih.govaimspress.commdpi.comfrontiersin.org The ability of this compound and its derivatives to modulate biofilm formation suggests a potential mechanism by which they could enhance the effectiveness of other antimicrobial agents or directly interfere with bacterial colonization and persistence. nih.gov

Molecular Interactions with Cellular Targets

Understanding the precise molecular interactions of this compound with cellular targets is crucial for elucidating its mechanisms of action. While initial studies focused on DNA gyrase, the reinvestigation of this mechanism highlights the complexity of identifying the definitive cellular targets. nih.govresearchgate.netnih.gov The structural features of this compound, particularly its quinone moiety and the attached carbohydrate-like unit, suggest potential interactions with various cellular components, including enzymes and potentially nucleic acids or membranes, although direct binding to double-stranded DNA has been reported as absent for this compound and 1,6-dihydro-8-propylanthraquinone. actanaturae.ruacs.org The biosynthesis of this compound involves the attachment of D-ribose-5-phosphate to a naphthoquinone aglycone via a carbon-carbon bond, catalyzed by enzymes like AlnA and AlnB. pnas.orgpnas.orgacs.org Studies on the biosynthesis have provided insights into the molecular machinery involved in creating the this compound structure, which in turn informs hypotheses about how this structure might interact with biological molecules. pnas.orgacs.org The recent finding that a hydroquinone (B1673460) derivative is the true substrate for AlnA, the C-glycoside synthase, underscores the importance of considering different redox forms in the biological activity of this compound. acs.orgacs.org

Reinvestigation of Bioactive Species: Quinone vs. Hydroquinone Forms

A significant aspect of understanding this compound's activity involves determining which redox form, the quinone or the hydroquinone, is the biologically active species. Recent biosynthetic studies have indicated that hydroquinones are likely the genuine intermediates in the this compound biosynthetic pathway. acs.org This finding prompts a reevaluation of previous studies on this compound's biological activity, which have primarily focused on the quinone form. acs.org The quinone and hydroquinone forms possess distinct electronic properties and are likely to exhibit different mechanisms of action. acs.org For instance, the quinone form of this compound may exert its biological effect through covalent modification of enzyme thiol residues, similar to the mechanism observed for other quinones like juglone (B1673114). acs.org The observation that juglone, a structural analog of prethis compound, undergoes autoreduction to its hydroquinone form under anaerobic conditions and that this hydroquinone is the true substrate for AlnA, the C-glycoside synthase, highlights the potential for redox interconversion to play a role in this compound's cellular activity. acs.orgacs.org Further research is needed to definitively establish the bioactive form(s) of this compound and to delineate the specific molecular mechanisms associated with each redox state. acs.org

Advanced Research Methodologies and Future Directions in Alnumycin Studies

Proteomic and Metabolomic Approaches in Biosynthesis Analysis

Understanding the complex biosynthetic pathway of alnumycin necessitates a detailed inventory of the proteins (enzymes) and small molecules (intermediates) involved. Proteomic and metabolomic approaches are indispensable for this purpose, providing a system-level view of the molecular processes at play.

Proteomics focuses on the large-scale study of proteins. In the context of this compound biosynthesis, this involves identifying and quantifying the expression levels of enzymes encoded by the this compound biosynthetic gene cluster (aln BGC). Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to analyze protein extracts from the producing organism, Streptomyces sp. CM020, or a heterologous host expressing the aln cluster. mdpi.com This allows researchers to confirm the translation of genes identified through genomic sequencing and to study how the expression of these enzymes is regulated. Furthermore, proteomics can help identify post-translational modifications that may be crucial for enzyme activity.

Metabolomics , the comprehensive analysis of metabolites, is used to identify and quantify the intermediates of the this compound pathway. By comparing the metabolic profiles of wild-type strains with those of gene-inactivation mutants, researchers can pinpoint the specific substrate and product for each enzyme. nih.gov For example, inactivation of the alnA and alnB genes led to the accumulation of the polyketide core, prethis compound, thereby identifying these genes as responsible for the attachment of the unusual dioxane moiety. nih.gov Advanced analytical platforms, including high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for elucidating the structures of these often-unstable intermediates. mdpi.com

Combined "multi-omic" approaches, integrating genomic, proteomic, and metabolomic data, provide the most powerful framework for analyzing biosynthesis. researchgate.net This strategy has been instrumental in characterizing the functions of the key enzymes in the this compound pathway, as detailed in the table below.

EnzymeProposed Function in this compound Biosynthesis
AlnA A C-glycoside synthase that catalyzes the C-C bond formation between a prethis compound hydroquinone (B1673460) derivative and D-ribose-5-phosphate. nih.gov
AlnB A phosphatase, likely belonging to the haloacid dehalogenase family, involved in the dephosphorylation step following C-ribosylation. nih.gov
Aln6 An O₂-dependent enzyme that catalyzes the cleavage of a C-C bond and rearrangement of the ribose unit to form a unique dioxolane structure. nih.gov
Aln4 An NADPH-dependent aldo-keto reductase that catalyzes the final conversion of the dioxolane intermediate (this compound B) into the final product, this compound A. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

While experimental techniques can identify the players in a biosynthetic pathway, computational methods offer a window into the precise atomic-level mechanisms of enzymatic reactions. compchem.nl Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches are particularly valuable for studying the complex transformations in this compound biosynthesis. nih.govunipa.it

Molecular Dynamics (MD) Simulations can model the dynamic behavior of enzymes and their interactions with substrates over time. For the this compound pathway, MD simulations could be used to:

Investigate the conformational changes that occur when substrates like prethis compound and D-ribose-5-phosphate bind to the active site of the C-ribosyltransferase AlnA.

Simulate the binding of the intermediate this compound C to the enzyme Aln6, providing hypotheses about how the substrate is oriented for the unusual C-C bond cleavage and rearrangement reaction. nih.gov

Analyze the interactions between different biosynthetic enzymes, exploring the possibility of a multi-enzyme complex (metabolon) that channels intermediates efficiently.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations provide a higher level of theory for studying the reaction itself. rsc.org In this hybrid method, the reactive center (e.g., the atoms directly involved in bond breaking and formation) is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. nih.gov This approach would be ideal for:

Elucidating the precise electronic mechanism of the C-C bond formation catalyzed by AlnA, which involves a Michael-type addition. nih.gov

Modeling the complex, O₂-dependent rearrangement catalyzed by Aln6, helping to explain how the enzyme achieves this transformation without any known cofactors. nih.gov

Understanding the stereochemical control exerted by the enzymes, for example, why specific epimers are produced in certain reactions. nih.gov

These computational insights can generate testable hypotheses, guiding future site-directed mutagenesis experiments to probe the roles of specific amino acid residues in catalysis.

Strategies for Enhanced and Diversified this compound Production

The native yield of this compound from Streptomyces sp. CM020 may be insufficient for extensive research or potential applications. Therefore, strategies to enhance its production are critical. These approaches generally fall into two categories: fermentation optimization and metabolic engineering.

Fermentation Optimization involves adjusting the culture conditions to maximize product yield. This includes optimizing medium components (e.g., carbon and nitrogen sources), pH, temperature, and aeration. nih.gov For this compound, this could involve systematic screening of different media and the use of fed-batch fermentation strategies to maintain optimal nutrient levels and prolong the production phase.

Metabolic and Genetic Engineering offers more targeted approaches to boost production. nih.gov Key strategies include:

Heterologous Expression: Expressing the entire aln BGC in a well-characterized, fast-growing, and genetically tractable host strain, such as Streptomyces albus or Streptomyces coelicolor, can lead to higher yields and simpler downstream processing. nih.govnih.gov

Promoter Engineering: Replacing the native promoter of the aln BGC with a strong, constitutive promoter can significantly increase the transcription of the biosynthetic genes and, consequently, the final product titer. nih.gov

Precursor Supply Enhancement: The this compound backbone is derived from acetate (B1210297) units (via malonyl-CoA), and the dioxane moiety originates from D-ribose-5-phosphate. nih.gov Overexpressing genes from central metabolism that lead to the increased availability of these precursors could drive more flux through the this compound pathway.

Regulatory Engineering: Identifying and manipulating transcriptional regulators that control the expression of the aln gene cluster can be used to switch on or enhance production.

Exploration of Undiscovered this compound-related Pathways

The current model of the this compound biosynthetic pathway is the result of extensive research, yet it may not be complete. nih.govnih.gov Recent studies have already led to a significant revision of the initial C-glycosylation step, demonstrating that the true substrate for AlnA is a hydroquinone derivative of prethis compound, not the quinone form as previously thought. nih.gov This highlights the potential for further discoveries.

Future exploration could focus on:

Identifying Missing Enzymes: There may be additional enzymes involved in the pathway that have not yet been characterized, such as those responsible for the formation of the prethis compound hydroquinone substrate or enzymes that fine-tune the final molecule. The isolation of epimeric mixtures in some mutant strains suggests the existence of additional enzymatic steps or a lack of strict stereochemical control that might be resolved by an undiscovered enzyme. nih.gov

Genome Mining: The genus Streptomyces is a prolific source of secondary metabolites, and many of their BGCs are silent under standard laboratory conditions. semanticscholar.org Genome mining approaches, using bioinformatic tools to search sequenced genomes for clusters similar to the aln BGC, could uncover pathways that produce novel this compound analogs with different aglycone structures or sugar-like moieties.

Investigating Regulation: The molecular mechanisms that regulate the expression of the aln gene cluster are largely unknown. Research into the specific transcription factors, small-molecule signals, and environmental cues that switch the pathway on and off could lead to new strategies for activating its expression.

Development of Novel Synthetic Biology Tools for this compound Analogs

Synthetic biology provides a powerful toolkit for re-engineering biosynthetic pathways to produce novel, non-natural compounds. mdpi.com By applying these tools to the this compound pathway, a diverse range of new analogs could be created for structure-activity relationship studies.

Key synthetic biology approaches include:

Combinatorial Biosynthesis: This involves swapping enzymes or functional domains between different biosynthetic pathways. For instance, the tailoring enzymes from the this compound pathway (AlnA, Aln6, Aln4) could be introduced into pathways for other benzoisochromanequinones like actinorhodin (B73869) or granaticin, potentially creating hybrid molecules with novel structures and biological activities.

Enzyme Engineering: The substrate specificity of biosynthetic enzymes can be altered through rational design or directed evolution. Site-directed mutagenesis of the AlnA active site could potentially enable it to accept alternative sugar-phosphate donors or different polyketide acceptors, leading to analogs with modified side chains.

Genome Editing: Advanced tools like CRISPR/Cas9 facilitate precise and efficient genetic modifications in Streptomyces. nih.govnih.gov This can be used to delete genes for competing pathways to improve precursor supply, to integrate engineered enzymes into the host chromosome, or to systematically modify the aln BGC to generate a library of analogs. For example, specific ketoreductase or cyclase domains within the polyketide synthase could be inactivated to alter the structure of the prethis compound core.

By combining these advanced methodologies, researchers can continue to deepen our understanding of this compound biosynthesis and leverage its unique enzymatic machinery to generate novel compounds with potentially valuable biological properties.

Q & A

Q. What are the primary sources and methodologies for isolating Alnumycin?

this compound is primarily isolated from marine-derived Streptomyces strains, such as Streptomyces sp. S063 and Streptomyces phaeochromogenes. Key steps include:

  • Fermentation : Culturing strains under optimized conditions (e.g., salinity, temperature, nutrient composition) to activate secondary metabolite production .
  • Extraction and Purification : Using solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques (e.g., HPLC, silica gel chromatography) to isolate this compound A, C, D, and related analogs .
  • Structural Elucidation : Employing NMR, MS, and X-ray crystallography to confirm molecular structures .

Q. Table 1: this compound Compounds Isolated from Streptomyces sp. S063

CompoundStructure TypeAntibacterial Activity (vs. S. aureus CCARM 3090)
This compound APolyketideModerate inhibition (MIC ~10–20 µg/mL)
This compound CPolyketideModerate inhibition (MIC ~15–25 µg/mL)
This compound DPolyketideModerate inhibition (MIC ~20–30 µg/mL)
K1115 AAnthraquinoneNot reported
Source:

Q. How is the this compound biosynthetic gene cluster (BGC) organized?

The alm BGC spans ~30–40 kb and encodes:

  • Core Biosynthetic Genes : Type II polyketide synthase (PKS) genes for aglycone assembly .
  • Modification Enzymes :
    • AlnA: C-glycosynthase attaching D-ribose-5-phosphate via C–C bond formation .
    • AlnB: Haloacid dehalogenase (HAD) phosphatase for dephosphorylation .
  • Transport/Resistance Genes : Putative transporters and self-resistance mechanisms .

Q. Table 2: Comparative Analysis of this compound BGCs

StrainDNA SimilarityAmino Acid SimilarityKey Functional Genes
Streptomyces sp. CM02096.37%97.16%alnA, alnB, PKS, transporters
Streptomyces sp. CS3996.37%97.16%Homologous gene arrangement
Source:

Q. What in vitro assays validate this compound’s bioactivity?

  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution .
  • Mechanistic Studies :
    • Competitive inhibition assays to assess binding to bacterial targets (e.g., DNA gyrase).
    • Metabolomic profiling to evaluate disruption of bacterial metabolic pathways .

Advanced Research Questions

Q. How can contradictions in bioactivity data across this compound studies be resolved?

Discrepancies in MIC values or target specificity may arise from:

  • Strain Variation : Genetic differences in Streptomyces producers alter secondary metabolite profiles (e.g., S. phaeochromogenes LL-P018 vs. S063) .
  • Experimental Design : Standardize growth conditions (e.g., media, incubation time) and use reference strains (e.g., S. aureus ATCC 43300) for reproducibility .
  • Integrated Analysis : Combine genomic data (e.g., BGC expression levels) and phenotypic assays (e.g., time-kill curves) to contextualize bioactivity .

Q. What computational approaches predict this compound biosynthesis pathways?

  • Deep Learning Models : Type II PKS-specific models trained on known BGCs (e.g., this compound, granaticin) predict putative pathways from Streptomyces genomes .
  • Bioinformatics Tools :
    • AntiSMASH for BGC annotation .
    • Phylogenetic analysis to compare alm homologs across species .
  • Structure-Activity Relationship (SAR) Modeling : Molecular docking to optimize this compound analogs for enhanced binding affinity .

Q. What experimental designs optimize this compound yield in Streptomyces?

  • Gene Cluster Overexpression : Use constitutive promoters (e.g., ermE) to enhance alm transcription .
  • Fermentation Optimization :
    • Response surface methodology (RSM) to adjust carbon/nitrogen ratios .
    • Co-culture with competing microbes to stimulate defensive metabolite production .
  • Precursor Feeding : Supplement D-ribose-5-phosphate to bypass rate-limiting steps in C-ribosylation .

Q. How do stereoisomeric variations in this compound analogs affect bioactivity?

  • Stereochemical Analysis : Compare this compound A1 (natural) with synthetic epimers (A2, A3) via chiral HPLC and circular dichroism (CD) .
  • Bioactivity Impact :
    • Inverse epimers (A2/A3) show reduced antibacterial activity due to altered ribose moiety orientation .
    • Molecular dynamics simulations reveal steric clashes in target binding for non-natural stereoisomers .

Q. What role do auxiliary genes play in this compound biosynthesis?

  • Regulatory Genes : Transcriptional regulators (e.g., SARP family) activate alm cluster expression under stress .
  • Resistance Genes : Self-protection mechanisms (e.g., efflux pumps) enable toxin tolerance in producer strains .
  • Shunt Pathways : Phaeochromycins may act as intermediates or byproducts during this compound biosynthesis .

Q. Table 3: Key Enzymes in this compound Biosynthesis

EnzymeFunctionStructural Insights (PDB ID)
AlnAC-glycosynthase (Michael addition)Trimeric α/β/α fold (2.1-Å res.)
AlnBHAD phosphatase (dephosphorylation)Monomeric, Mg²⁺-dependent (1.25-Å)
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.